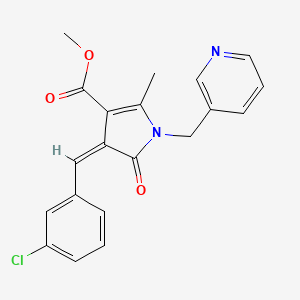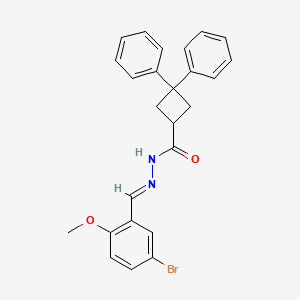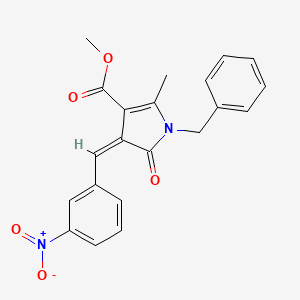![molecular formula C22H14N4O5 B3898913 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3898913.png)
3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
説明
3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
作用機序
The mechanism of action of 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the activation of the mitochondrial pathway in cancer cells. The compound induces the release of cytochrome c from the mitochondria, which activates caspase-9 and caspase-3. The activation of these caspases leads to apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, it has been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments include its relatively simple synthesis method, its potential applications in medicinal chemistry, and its significant anticancer activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone. Firstly, further studies are needed to determine the safety and efficacy of this compound in vivo. Secondly, the compound's potential applications in material science and organic synthesis should be explored. Finally, the development of novel derivatives of this compound with improved anticancer activity and reduced toxicity should be pursued.
Conclusion
This compound is a chemical compound with significant potential applications in medicinal chemistry. The compound exhibits significant anticancer activity and has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, it has been found to inhibit the migration and invasion of cancer cells, which makes it a promising candidate for cancer therapy. However, further studies are needed to determine the safety and efficacy of this compound in vivo.
科学的研究の応用
3-(3-nitrophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
3-(3-nitrophenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O5/c27-22-18-9-2-3-10-19(18)23-21(13-12-15-6-1-4-11-20(15)26(30)31)24(22)16-7-5-8-17(14-16)25(28)29/h1-14H/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGXIOIHJOIURX-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3898838.png)


![N-1-naphthyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3898872.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898895.png)

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3898907.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898916.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3898922.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3898929.png)
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B3898931.png)
